4,5-Dichloropicolinoyl chloride
Description
4,5-Dichloropicolinoyl chloride (C₆H₂Cl₂NO) is a chlorinated derivative of picolinoyl chloride, featuring two chlorine atoms at the 4- and 5-positions of the pyridine ring. This compound serves as a reactive intermediate in organic synthesis, particularly in the formation of amides and heterocyclic derivatives. Its electron-withdrawing chlorine substituents enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution reactions.
Properties
Molecular Formula |
C6H2Cl3NO |
|---|---|
Molecular Weight |
210.4 g/mol |
IUPAC Name |
4,5-dichloropyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl3NO/c7-3-1-5(6(9)11)10-2-4(3)8/h1-2H |
InChI Key |
RODRKOMNKILSHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloropicolinoyl chloride typically involves the chlorination of picolinic acid derivatives. One common method includes the reaction of 3,6-dichloropicolinoyl chloride with appropriate reagents under controlled conditions
Industrial Production Methods
Industrial production of 4,5-Dichloropicolinoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired chlorination.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloropicolinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of picolinic acid derivatives.
Condensation Reactions: It can react with amines and other nucleophiles to form amides and other derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Phosphorus Pentachloride (PCl₅): Another chlorinating agent.
Amines: For the formation of amides through condensation reactions.
Major Products Formed
Amides: Formed through the reaction with amines.
Picolinic Acid Derivatives: Formed through hydrolysis.
Scientific Research Applications
4,5-Dichloropicolinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloropicolinoyl chloride involves its reactivity as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes it highly reactive towards nucleophiles, facilitating various substitution and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The position of chlorine substituents on the pyridine ring critically influences reactivity and physical properties. Key comparisons include:
*Inferred from structural analogs.
- This may reduce reactivity in bulkier nucleophilic environments. In 3,6-dichloropicolinoyl chloride, the near-perpendicular dihedral angle (86.6°) between the pyridine and amide rings minimizes steric clashes, enhancing crystallinity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
